molecular formula C11H15IN2O2S B573057 tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate CAS No. 1211504-19-6

tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate

Cat. No.: B573057
CAS No.: 1211504-19-6
M. Wt: 366.217
InChI Key: DWTLWQKJBLQWOY-UHFFFAOYSA-N
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Description

tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an iodine atom, a methylthio group, and a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate typically involves the reaction of 3-iodo-4-(methylthio)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate: Characterized by the presence of a tert-butyl group, iodine atom, and methylthio group.

    tert-Butyl (3-chloro-4-(methylthio)pyridin-2-yl)carbamate: Similar structure but with a chlorine atom instead of iodine.

    tert-Butyl (3-bromo-4-(methylthio)pyridin-2-yl)carbamate: Similar structure but with a bromine atom instead of iodine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the iodine atom makes it particularly suitable for certain types of substitution reactions, such as Suzuki-Miyaura coupling, which may not be as efficient with other halogenated analogs .

Biological Activity

tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate is a chemical compound with significant potential in medicinal chemistry and biological research. It is characterized by a pyridine ring substituted with an iodine atom and a methylthio group, along with a tert-butyl carbamate moiety. This compound is primarily utilized as an intermediate in organic synthesis and has garnered attention for its possible biological activities, including enzyme inhibition and antimicrobial properties.

  • Molecular Formula : C₁₁H₁₅IN₂O₂S
  • Molecular Weight : 366.22 g/mol
  • Appearance : Solid
  • Density : 1.131 g/cm³
  • Boiling Point : 252.7°C at 760 mmHg
  • Melting Point : 116-120°C

Synthesis

The synthesis of this compound typically involves the reaction of 3-iodo-4-(methylthio)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis of the carbamate group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. It may function as an enzyme inhibitor by binding to active sites, thus hindering substrate interaction and catalytic activity.

Pharmacological Potential

Research indicates that compounds similar to this compound often exhibit various pharmacological activities:

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its potential applications:

  • Inhibition Studies : A related compound demonstrated significant inhibition of β-secretase and acetylcholinesterase, which are crucial in Alzheimer’s disease pathology. This suggests that similar structures could be explored for neuroprotective effects .
  • Cell Viability Assays : In vitro studies have shown that certain analogs can improve cell viability in the presence of toxic agents like Aβ peptides, indicating potential neuroprotective properties .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
tert-Butyl (3-chloro-4-(methylthio)pyridin-2-yl)carbamateChlorine instead of iodineAntimicrobial potential
tert-Butyl (3-bromo-4-(methylthio)pyridin-2-yl)carbamateBromine instead of iodinePotential anticancer activity
tert-butyl (4-hydroxyphenyl)carbamateHydroxy group additionNeuroprotective effects

The unique combination of functional groups in this compound enhances its reactivity and specificity compared to other halogenated analogs, making it an interesting candidate for further biological evaluation.

Properties

IUPAC Name

tert-butyl N-(3-iodo-4-methylsulfanylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O2S/c1-11(2,3)16-10(15)14-9-8(12)7(17-4)5-6-13-9/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTLWQKJBLQWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1I)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733768
Record name tert-Butyl [3-iodo-4-(methylsulfanyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211504-19-6
Record name tert-Butyl [3-iodo-4-(methylsulfanyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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